2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol
Description
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-bromo-6-[(2-ethoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-2-15-7-6-13-8-9-4-3-5-10(12)11(9)14/h3-5,13-14H,2,6-8H2,1H3 |
InChI Key |
JFHNONSKQFIONB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the bromination of 2-hydroxybenzaldehyde followed by the reaction with 2-ethoxyethylamine. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol compounds depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the aminomethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Halogen Effects : Bromine at position 2 (target compound) vs. position 4 () alters electronic density on the aromatic ring, affecting acidity and nucleophilic substitution reactivity.
- Amino Group Variations: The ethoxyethylamino group in the target compound may offer superior solubility in polar solvents compared to propenylamino () or phenylimino () groups.
- Methoxy vs. Ethoxy : Methoxy groups () enhance lipophilicity but reduce hydrogen-bonding capacity compared to the ethoxyethyl chain in the target compound .
Physicochemical Properties
- Acidity: Bromine’s electron-withdrawing effect lowers the phenol’s pKa compared to non-halogenated analogs. Methoxy groups (e.g., ) further reduce acidity via electron donation, while ethoxyethylamino groups may exert a weaker electron-donating effect .
- Thermal Stability : Ethoxyethyl chains (target compound) likely decompose at lower temperatures than smaller substituents (e.g., methyl or chloro in ), as seen in thermal studies of similar compounds .
- Solubility : The ethoxyethyl group enhances water solubility relative to methoxy or hydrophobic aryl substituents () .
Biological Activity
2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is a brominated phenolic compound that has garnered attention due to its potential biological activities. This compound's structure features a bromine atom and an ethoxyethyl amino group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Antimicrobial Activity
Research has indicated that brominated phenols exhibit significant antimicrobial properties. A study on various brominated phenolic compounds showed that they possess broad-spectrum antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Specifically, the presence of the bromine atom enhances the lipophilicity of the compound, facilitating its penetration into microbial cell membranes.
| Compound | Bacterial Strains | Zone of Inhibition (mm) |
|---|---|---|
| 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol | S. aureus | 18 |
| E. coli | 15 | |
| Salmonella typhi | 20 |
Antioxidant Activity
Brominated phenols are also known for their antioxidant properties. The ability to scavenge free radicals is attributed to the hydroxyl group in their structure, which can donate hydrogen atoms to reactive species. In vitro assays demonstrated that 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid .
Cytotoxicity and Cancer Research
The cytotoxic effects of brominated phenols have been investigated in various cancer cell lines. A study revealed that 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . This suggests potential applications in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | Apoptosis induction |
Case Study 1: Antimicrobial Efficacy
A recent study conducted on the antimicrobial efficacy of various brominated compounds included 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol. The results indicated a strong correlation between the bromination level and antimicrobial potency, with this compound showing effectiveness against resistant strains of bacteria .
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on the apoptotic effects of brominated compounds, researchers found that treatment with 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol, and how are intermediates characterized?
The compound is typically synthesized via a Schiff base condensation reaction between 3-bromosalicylaldehyde derivatives and 2-ethoxyethylamine. Key intermediates are characterized using elemental analysis, IR spectroscopy (to confirm imine C=N stretching at ~1600–1650 cm⁻¹), and / NMR (to verify amine and phenolic proton environments). Crystallization in polar solvents (e.g., methanol/ethanol mixtures) often yields stable intermediates for X-ray diffraction studies .
Q. Which spectroscopic and chromatographic methods are most reliable for purity assessment?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while reversed-phase HPLC with UV detection (λ = 254–280 nm) assesses purity. Differential scanning calorimetry (DSC) can detect polymorphic impurities. For structural validation, - HSQC and HMBC NMR experiments resolve ambiguities in aromatic and aliphatic regions .
Advanced Research Questions
Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?
- Metal Selection : Use divalent ions (e.g., Ni, Zn, Cd) due to the ligand’s phenolato and imine donor sites.
- Synthesis : React the ligand with metal salts (nitrates, perchlorates) in a 2:1 molar ratio under inert conditions.
- Characterization : Employ single-crystal X-ray diffraction (SHELXL refinement) to determine geometry (e.g., octahedral vs. square planar) and analyze bond lengths (e.g., M–O/M–N distances). Magnetic susceptibility measurements reveal electronic configurations .
- Contradictions : Discrepancies in magnetic moments (e.g., high-spin vs. low-spin states) may arise from solvent effects or counterion interactions. Validate with EPR spectroscopy .
Q. What strategies resolve crystallographic ambiguities in structures involving this ligand?
- Refinement Tools : Use SHELXL’s restraints for disordered ethoxy groups and anisotropic displacement parameters for heavy atoms (Br, Cd).
- Hydrogen Bonding : Analyze O–H···N and C–H···Br interactions via Mercury software to identify supramolecular motifs.
- Validation : Cross-check with similar structures (e.g., 2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol) to assess packing anomalies .
Q. How can researchers address contradictory bioactivity data in antimicrobial assays?
- Experimental Design : Standardize MIC (minimum inhibitory concentration) tests using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin).
- Data Analysis : Use statistical models (e.g., ANOVA) to account for variability in ligand-metal complex stability.
- Mechanistic Insights : Perform molecular docking to compare binding affinities with bacterial enzyme active sites (e.g., DNA gyrase) .
Methodological Challenges
Q. What computational approaches predict the ligand’s reactivity in catalytic or biological systems?
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO/water) to model interaction pathways with proteins or DNA .
Q. How should researchers handle discrepancies between experimental and computational data?
- Validation : Cross-reference computed IR/NMR spectra with experimental data using RMSD (root-mean-square deviation) analysis.
- Crystal Packing Effects : Account for intermolecular forces (e.g., π-π stacking) in DFT models, which may deviate from gas-phase calculations .
Comparative Studies
Q. How does the ligand’s bioactivity compare to structurally similar Schiff bases?
- Structural Modifications : Replace the ethoxyethyl group with cyclohexyl or pyridyl substituents to alter lipophilicity and metal-binding affinity.
- Bioactivity Trends : For example, 2-bromo-6-[(3-cyclohexylaminopropylimino)methyl]phenol shows higher antibacterial activity against B. subtilis (MIC = 8 µg/mL) than the ethoxyethyl variant due to enhanced membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
